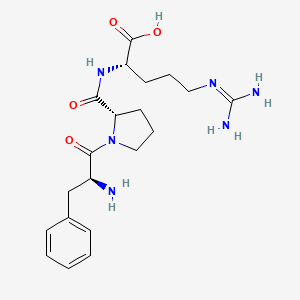

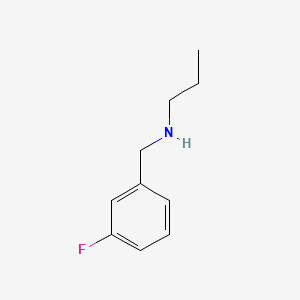

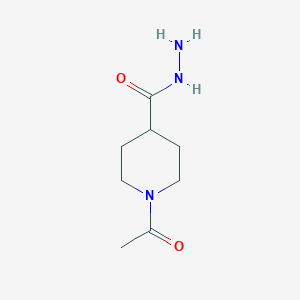

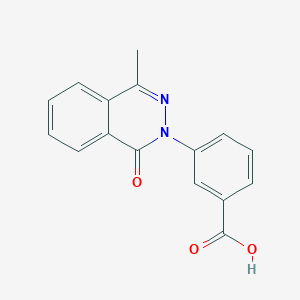

1-Acetylpiperidine-4-carbohydrazide

カタログ番号 B1331146

CAS番号:

69835-75-2

分子量: 185.22 g/mol

InChIキー: XEYVCHIDLYYNEE-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of carbohydrazide compounds, such as 1-Acetylpiperidine-4-carbohydrazide, often involves reacting dimethyl carbonate with hydrazine hydrate . The reaction principle for making carbohydrazide is shown in Scheme 1 . A 500 mL 4-necked round bottom glass reaction vessel was charged with hydrazine hydrate (83 g, 2.07 mol, 80% by weight) .Molecular Structure Analysis

The molecular structure of 1-Acetylpiperidine-4-carbohydrazide can be determined by X-ray single crystal diffraction technique . The obtained results show that the crystal belongs to the Crystal system of Monoclinic, space group P 2 (1)/ n .科学的研究の応用

Broad-Spectrum Antibacterial Candidates

- Application Summary: Two new N′-heteroarylidene-1-carbohydrazide derivatives were produced via condensation of adamantane-1-carbohydrazide with the appropriate heterocyclic aldehyde . These compounds were chemically and structurally characterized by 1H-NMR, 13C-NMR, infrared and UV-vis spectroscopies, and single crystal X-ray diffraction .

- Methods of Application: The study was complemented with density functional theory calculations (DFT). The results show an asymmetrical charge distribution in both compounds, with the electron density accumulated around the nitrogen and oxygen atoms, leaving the positive charge surrounding the N-H and C-H bonds in the hydrazine group .

- Results: Both molecules show intense UV-Vis light absorption in the range 200–350 nm (1) and 200–500 nm (2), brought about by π → π* electronic transitions .

Potential Anticancer Agents

- Application Summary: Acylation of 3-hydrazino-5,6-diphenyl-1,2,4-triazine and hydrazine hydrate with 4-aryl-1,3,7-triphenyl-8-oxa-1,2,6-triazaspiro[4.4]nona-2,6-dien-9-ones gave the corresponding heterocyclic carbohydrazides . These compounds were converted into versatile carbohydrazide derivatives and related oxadiazoles .

- Methods of Application: The synthesis involved acylation of 3-hydrazino-5,6-diphenyl-1,2,4-triazine and hydrazine hydrate with 4-aryl-1,3,7-triphenyl-8-oxa-1,2,6-triazaspiro[4.4]nona-2,6-dien-9-ones .

- Results: A primary in vitro test of one of the compounds showed activity against leukemia cell lines .

Antifungal and Antiviral Agents

- Application Summary: Carbohydrazides and their Schiff bases are important classes of heterocycles that have tremendous applications in physical and inorganic chemistry . A series of potentially bioactive compounds containing carbohydrazide functionality and their hydrazone derivatives have been synthesized and screened for antibacterial, anticancer, antifungal, and anti-inflammatory activities .

- Methods of Application: The study involved the synthesis of carbohydrazides and their Schiff bases, followed by screening for various biological activities .

- Results: The compounds showed significant antifungal and antiviral activities .

Anti-Inflammatory Agents

- Application Summary: Carbohydrazides and their Schiff bases are not only employed in the area of organic chemistry but also have tremendous applications in physical and inorganic chemistry . A series of potentially bioactive compounds containing carbohydrazide functionality and their hydrazone derivatives have been synthesized and screened for antibacterial, anticancer, antifungal, and anti-inflammatory activities .

- Methods of Application: The study involved the synthesis of carbohydrazides and their Schiff bases, followed by screening for various biological activities .

- Results: The compounds showed significant anti-inflammatory activities .

Antiviral Agents

- Application Summary: Carbohydrazides and their Schiff bases are important classes of heterocycles that have tremendous applications in physical and inorganic chemistry . A series of potentially bioactive compounds containing carbohydrazide functionality and their hydrazone derivatives have been synthesized and screened for antibacterial, anticancer, antifungal, and anti-inflammatory activities .

- Methods of Application: The study involved the synthesis of carbohydrazides and their Schiff bases, followed by screening for various biological activities .

- Results: The compounds showed significant antiviral activities .

Antifertility Agents

- Application Summary: Some heterocyclic carbohydrazides are useful as antifertility agents in rats and pigeons . Carbohydrazides and their Schiff bases are not only employed in the area of organic chemistry but also have tremendous applications in physical and inorganic chemistry .

- Methods of Application: The study involved the synthesis of carbohydrazides and their Schiff bases, followed by screening for various biological activities .

- Results: The compounds showed significant antifertility activities .

特性

IUPAC Name |

1-acetylpiperidine-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2/c1-6(12)11-4-2-7(3-5-11)8(13)10-9/h7H,2-5,9H2,1H3,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYVCHIDLYYNEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetylpiperidine-4-carbohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

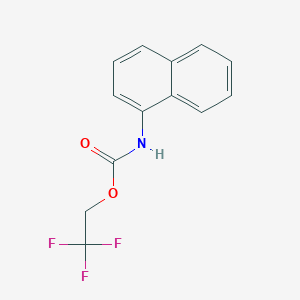

4-(1-Naphthylamino)-4-oxobutanoic acid

37642-93-6

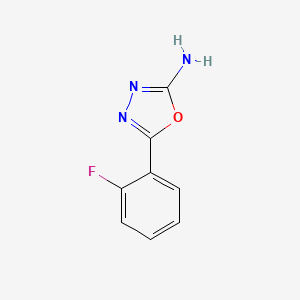

5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine

312272-59-6

![1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene](/img/structure/B1331063.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide](/img/structure/B1331079.png)